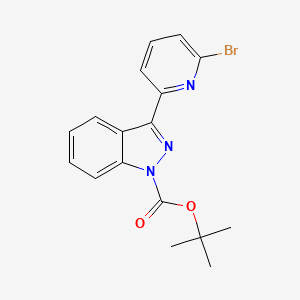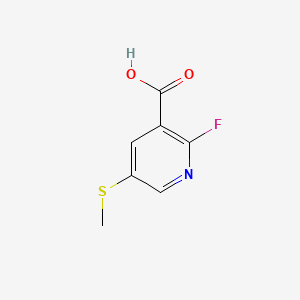
(R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol is a chiral compound that features a phenyl group, a pyrrolidine ring, and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol typically involves the enantioselective reduction of the corresponding ketone. One common method is the asymmetric reduction of 1-phenyl-1-(pyrrolidin-2-yl)ethanone using chiral catalysts or reagents. For example, the use of chiral borane complexes or oxazaborolidine catalysts can facilitate the reduction under mild conditions, yielding the desired enantiomer with high enantiomeric excess.
Industrial Production Methods
Industrial production of ®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol may involve similar asymmetric reduction techniques but on a larger scale. The choice of catalyst and reaction conditions is optimized for cost-effectiveness and scalability. Continuous flow reactors and other advanced manufacturing technologies may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3), pyridinium chlorochromate (PCC), and Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as tosyl chloride (TsCl) and thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a good leaving group, facilitating substitution reactions.
Major Products
Oxidation: 1-phenyl-1-(pyrrolidin-2-yl)ethanone
Reduction: Various alcohol derivatives
Substitution: Halides, ethers, and other substituted products
科学的研究の応用
®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of ®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its interactions and efficacy.
類似化合物との比較
Similar Compounds
- (S)-1-phenyl-1-(®-pyrrolidin-2-yl)ethanol
- 1-phenyl-1-(pyrrolidin-2-yl)ethanone
- 1-phenyl-1-(pyrrolidin-2-yl)ethane
Uniqueness
®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomers and structurally similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
(1R)-1-phenyl-1-[(2S)-pyrrolidin-2-yl]ethanol |
InChI |
InChI=1S/C12H17NO/c1-12(14,11-8-5-9-13-11)10-6-3-2-4-7-10/h2-4,6-7,11,13-14H,5,8-9H2,1H3/t11-,12+/m0/s1 |
InChIキー |
CMBFPAOCIMBCTJ-NWDGAFQWSA-N |
異性体SMILES |
C[C@]([C@@H]1CCCN1)(C2=CC=CC=C2)O |
正規SMILES |
CC(C1CCCN1)(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14030811.png)

![2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one](/img/structure/B14030816.png)






![Tert-butyl N-[(2E)-3-cyanoprop-2-EN-1-YL]carbamate](/img/structure/B14030862.png)


![(R)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B14030879.png)

